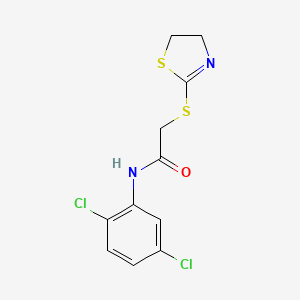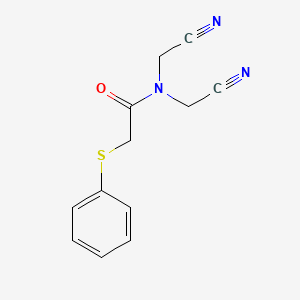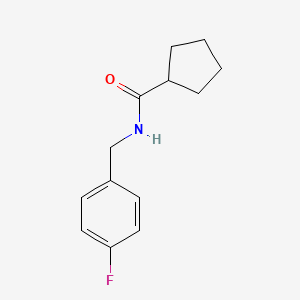![molecular formula C15H12ClN5O2 B5756811 N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as CPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as tetrazoles, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to improve cardiac function and reduce myocardial injury in animal models of heart disease.
実験室実験の利点と制限
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities and has a high degree of purity. It has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to its use. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the optimal dose and treatment regimen for N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide in cancer patients. Another area of interest is its potential applications in the treatment of heart disease. Further studies are needed to determine the mechanisms underlying its cardioprotective effects and to evaluate its effectiveness in clinical trials. Finally, there is a need for further studies to determine the safety and toxicity of N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, particularly with long-term use.
合成法
The synthesis of N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide involves the reaction of 2-chlorophenylacetic acid with 3-(1H-tetrazol-1-yl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with chloroacetyl chloride to yield N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. The purity of the compound can be further improved through recrystallization.
科学的研究の応用
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to have anti-inflammatory and analgesic effects, as well as anti-tumor activity in various cancer cell lines. It has also been found to have cardioprotective effects and may be useful in the treatment of heart disease.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c16-13-6-1-2-7-14(13)18-15(22)9-23-12-5-3-4-11(8-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBQNHQCFAQXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5756746.png)


![2-cyano-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5756755.png)

![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)
![2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5756786.png)
![2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide](/img/structure/B5756789.png)

hydrazone](/img/structure/B5756817.png)


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)